molecular formula C18H13ClN2O5S B2643280 ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine CAS No. 1023810-86-7

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine

Cat. No. B2643280
CAS RN: 1023810-86-7
M. Wt: 404.82
InChI Key: KDSHNMGGRTZVCB-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine is a chemical compound with the molecular formula C18H13ClN2O5S and a molecular weight of 404.82 . It is offered by various chemical suppliers for research and development purposes .


Molecular Structure Analysis

The molecular structure of ((4-Chloro-2-nitrophenyl)sulfonyl)(4-phenoxyphenyl)amine consists of a 4-Chloro-2-nitrophenyl group, a sulfonyl group, and a 4-phenoxyphenyl group . The exact 3D structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Nonlinear Optical (NLO) Materials

NLO materials find applications in laser technology, telecommunications, and optical computing. Our compound’s unique structure may contribute to its NLO properties:

Synthesis and Characterization

Researchers have synthesized related compounds, such as (4-nitrophenyl)sulfonyl)tryptophan (DNSPA) . Investigate its physicochemical properties, crystal structures, and spectroscopic data.

properties

IUPAC Name

4-chloro-2-nitro-N-(4-phenoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5S/c19-13-6-11-18(17(12-13)21(22)23)27(24,25)20-14-7-9-16(10-8-14)26-15-4-2-1-3-5-15/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSHNMGGRTZVCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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